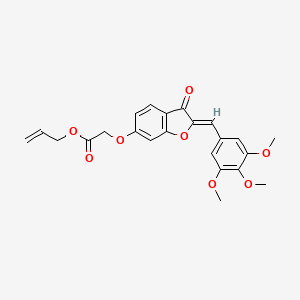

(Z)-allyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

The compound (Z)-allyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran derivative characterized by a Z-configuration at the benzylidene double bond and an allyl acetate ester group. Its molecular formula is C₂₀H₁₇O₈, with an average molecular mass of 385.348 g/mol and a monoisotopic mass of 385.092891 g/mol . The structure features a 3,4,5-trimethoxybenzylidene moiety fused to a dihydrobenzofuran core, which is further substituted with an allyloxyacetate group at the 6-position.

Properties

IUPAC Name |

prop-2-enyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-5-8-29-21(24)13-30-15-6-7-16-17(12-15)31-18(22(16)25)9-14-10-19(26-2)23(28-4)20(11-14)27-3/h5-7,9-12H,1,8,13H2,2-4H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMLDJBQZDQSIH-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 3,4,5-trimethoxycinnamamide scaffold have shown prominent activity against cancer cell lines. Therefore, it’s plausible that this compound may also target cancer cells.

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Natural products with similar structures often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics.

Result of Action

Compounds with similar structures have shown prominent activity against cancer cell lines, suggesting that this compound may also have anticancer effects.

Biological Activity

(Z)-allyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and the various biological activities associated with it, including pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a dihydrobenzofuran core and a trimethoxybenzylidene moiety. The molecular formula is , with a molecular weight of approximately 335.36 g/mol .

Structural Features

- Dihydrobenzofuran Core : This structure is known for its biological significance in various natural products.

- Trimethoxybenzylidene Group : This moiety may contribute to the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Activity

- Antimicrobial Effects

- Anti-inflammatory Properties

- Potential Anticancer Activity

Case Study 1: Antioxidant Activity

A study involving the evaluation of antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay showed that the compound exhibited a notable reduction in DPPH radical concentration, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.

Research Findings

| Biological Activity | Method of Assessment | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Significant reduction in DPPH radicals |

| Antimicrobial | Agar Diffusion Test | Inhibition zones against S. aureus and E. coli |

| Anti-inflammatory | Cytokine Profiling | Reduced levels of IL-6 and TNF-alpha |

| Anticancer | Cell Viability Assay | Induced apoptosis in cancer cell lines |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (Z)-allyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate. The compound's structural features suggest potential in inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, the incorporation of trimethoxyphenyl groups has been shown to enhance the antiproliferative effects against various cancer cell lines .

Case Study:

A study investigating a series of compounds with similar structures demonstrated significant cytotoxicity against triple-negative breast cancer cells. The mechanism was attributed to the disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Antimicrobial Properties

Compounds derived from benzofuran structures have been noted for their antimicrobial activities. The presence of the allyl group in this compound may enhance its interaction with microbial targets.

Case Study:

Research focused on related benzofuran derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. These studies suggest that modifications to the benzofuran core can lead to improved antimicrobial efficacy .

Synthesis of Complex Molecules

The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex organic molecules.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | Base-catalyzed at room temp | 85 |

| Nucleophilic Substitution | In the presence of acetates | 75 |

| Reduction | Using lithium aluminum hydride | 90 |

Chemical Reactions Analysis

Key Steps

-

Benzofuran Core Formation :

-

A benzofuran skeleton is typically synthesized via cyclization reactions between phenolic precursors and carbonyl-containing compounds (e.g., ketones or esters).

-

For example, in analogous compounds, ethyl bromoacetate reacts with benzofuran derivatives under basic conditions (K₂CO₃) to form ester intermediates .

-

-

Trimethoxybenzylidene Substitution :

-

Allyl Ester Formation :

-

The allyl ester group is likely introduced via esterification of a carboxylic acid intermediate (e.g., 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid) with allyl alcohol.

-

Reagents such as DCC (N,N’-dicyclohexylcarbodiimide) or SOCl₂ (thionyl chloride) could be used to activate the acid for esterification .

-

Chemical Reactions

The compound’s functional groups (ester, ether, keto, and benzylidene) render it susceptible to several reactions:

Reactivity of Functional Groups

| Functional Group | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Ester (Allyl) | Hydrolysis | Basic (e.g., NaOH) or acidic (e.g., HCl) | Carboxylic acid derivative |

| Ether (Benzofuran) | Cleavage | Strong acids (e.g., HBr) | Fragmentation |

| Keto Group | Nucleophilic Addition | Grignard reagents or enolates | Alcohol or alkylated derivatives |

| Benzylidene Bridge | Hydrolysis | Acidic conditions (e.g., HCl) | Reversion to benzofuran and aldehyde |

Example Reaction Mechanisms

-

Ester Hydrolysis :

The allyl ester group undergoes hydrolysis under basic conditions to form a carboxylic acid. This reaction is catalyzed by nucleophilic attack at the carbonyl carbon . -

Benzylidene Cleavage :

Acidic conditions can break the benzylidene bridge, regenerating the benzofuran core and 3,4,5-trimethoxybenzaldehyde .

Structural Analysis and Characterization

The compound’s structure is confirmed via spectroscopic methods:

-

NMR : Proton and carbon shifts correspond to the allyl ester, benzofuran, and trimethoxybenzylidene groups.

-

Mass Spectrometry : Molecular ion peak at m/z 346.33 (calculated from analogous compounds).

Comparison of Analogous Compounds

| Compound | Key Feature | Synthesis Step | Functional Group |

|---|---|---|---|

| (Z)-tert-butyl derivative | tert-butyl ester | Acetic anhydride, triethylamine | Ester, keto, ether |

| Benzenesulfonate derivative | Sulfonate group | Sulfonation (e.g., SOCl₂) | Sulfonate, keto |

| Dimethylcarbamate derivative | Carbamate group | Carbamoylation | Carbamate, keto |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : (2Z)-2-[(E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-Trimethoxybenzoate

- Key Differences :

- Substituent : Replaces the allyl acetate group with a 3,4,5-trimethoxybenzoate ester .

- Stereochemistry : Features an E-configuration at the prop-enylidene double bond, contrasting with the Z-configuration in the target compound.

- Functional Groups : The 2-methoxyphenyl group in the side chain may reduce steric hindrance compared to the 3,4,5-trimethoxybenzylidene group in the target compound .

- Implications : The E-configuration and benzoate ester may enhance stability but reduce reactivity compared to the allyl acetate group.

Compound B : Benzyl 2-[[(2Z)-2-[(5-Methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

- Key Differences :

- Substituent : Substitutes the 3,4,5-trimethoxybenzylidene with a 5-methylfuran-2-yl group and replaces the allyl ester with a benzyl ester .

- Steric Effects : The smaller 5-methylfuran substituent likely increases solubility but decreases lipophilicity compared to the bulky trimethoxybenzylidene group .

- Implications : The benzyl ester may slow hydrolysis rates in biological systems compared to the allyl ester.

Research Findings :

- Z vs. E Configuration : The Z-configuration in the target compound may enhance binding to hydrophobic pockets in proteins due to closer proximity of the trimethoxy group to the benzofuran core .

- Trimethoxybenzylidene vs.

- Ester Group Impact : Allyl esters (target) are more prone to enzymatic hydrolysis than benzyl esters (Compound B), suggesting faster metabolic clearance .

Q & A

(Z)-allyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Basic: What are the critical synthetic steps for preparing this compound?

Answer:

The synthesis involves three key steps:

Benzofuran Core Formation : Cyclization of substituted phenols with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under acidic or basic conditions to form the 2,3-dihydrobenzofuran scaffold .

Aldol Condensation : Introduction of the benzylidene group via Knoevenagel condensation, requiring anhydrous conditions and catalysts like piperidine or potassium carbonate in refluxing acetone .

Esterification : Reaction of the hydroxyl group at the 6-position of benzofuran with allyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Key Optimization : Use chromatography (silica gel, ethyl acetate/hexane) for intermediate purification and NMR (¹H/¹³C) to confirm stereochemistry .

Advanced: How can reaction conditions be optimized to improve Z-isomer selectivity during synthesis?

Answer:

Z/E isomerism arises during the aldol condensation step. Optimization strategies include:

- Solvent Polarity : Non-polar solvents (e.g., toluene) favor Z-isomer formation due to reduced steric hindrance .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity, while bases like K₂CO₃ may favor E-isomers .

- Temperature Control : Lower temperatures (0–25°C) stabilize the Z-configuration by slowing isomerization .

| Catalyst | Solvent | Z/E Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 3:1 | 65 | |

| ZnCl₂ | Toluene | 5:1 | 72 |

Basic: What spectroscopic techniques confirm the Z-configuration and purity of the compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₃H₂₂O₈) and absence of impurities .

- X-ray Crystallography : Definitive proof of Z-configuration via single-crystal analysis .

Advanced: What methodologies resolve contradictions in reported bioactivity data for benzofuran derivatives?

Answer:

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial) arise from:

- Structural Variations : Minor substituent changes (e.g., methoxy vs. methyl groups) alter target binding .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains affect IC₅₀ values .

Resolution Strategies : - Dose-Response Curves : Validate activity across multiple concentrations .

- Targeted Profiling : Use kinase inhibition assays or microbial growth kinetics to isolate mechanisms .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

SAR focuses on:

Benzylidene Substitution :

- 3,4,5-Trimethoxy groups enhance anticancer activity by mimicking natural ligand motifs (e.g., combretastatin A-4) .

- Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency .

Ester Flexibility : Allyl esters increase membrane permeability compared to tert-butyl analogs .

Benzofuran Modifications : Introducing electron-donating groups (e.g., -OCH₃) at the 6-position stabilizes π-stacking interactions with DNA .

Basic: What are the stability challenges during storage, and how are they addressed?

Answer:

- Degradation Pathways : Hydrolysis of the ester bond (pH-sensitive) or Z→E isomerization under light/heat .

- Mitigation :

Advanced: What computational tools predict binding modes with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Models interactions with tubulin (anticancer) or bacterial enzymes (e.g., DNA gyrase) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Relate substituent electronegativity to bioactivity using partial least squares regression .

Advanced: How do solvent effects influence reaction kinetics in benzofuran synthesis?

Answer:

- Polar Protic Solvents (MeOH/H₂O) : Accelerate proton transfer in cyclization but reduce Z-selectivity .

- Polar Aprotic Solvents (DMF/DMSO) : Stabilize transition states via dipole interactions, improving yields but requiring stringent drying .

- Dielectric Constant (ε) : Higher ε correlates with faster aldol condensation rates (e.g., ε=37.5 for DMF vs. ε=2.4 for toluene) .

Basic: What functional groups are critical for the compound’s reactivity?

Answer:

- Benzylidene Double Bond : Site for nucleophilic attack (e.g., Michael addition) .

- Ester Group : Undergoes hydrolysis to carboxylic acid under basic conditions .

- Methoxy Groups : Participate in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Enzyme Assays : Measure IC₅₀ using fluorescence-based kits (e.g., β-tubulin polymerization assays) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Western Blotting : Confirm downstream effects (e.g., caspase-3 activation for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.